REACTION_CXSMILES
|
C([C:3]1[C:4](=[O:14])[NH:5][C:6]([CH3:13])=[C:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH:8]=1)#N>Cl>[CH2:9]([C:7]1[CH:8]=[CH:3][C:4](=[O:14])[NH:5][C:6]=1[CH3:13])[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(NC(=C(C1)CCCC)C)=O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
to isolate product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried with methylene chloride solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=CC(NC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 563 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |